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molecular formula C16H15BrO2 B8664765 (2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone

(2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone

Cat. No. B8664765
M. Wt: 319.19 g/mol
InChI Key: VPKRZSLXEQBLHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08551957B2

Procedure details

Sodium methoxide (10.5 g) is added portionwise to (2-bromo-4-fluoro-phenyl)-(4-ethyl-phenyl)-methanone (43.0 g) dissolved in DMF (200 mL). The solution is stirred overnight, before another portion of sodium methoxide (5.5 g) is added. After another 3 h of stirring, water is added and the resulting mixture is extracted with ethyl acetate. The organic phase is dried (sodium sulphate), the solvent is removed and the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 20:1->9:1).
Name
Sodium methoxide
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
(2-bromo-4-fluoro-phenyl)-(4-ethyl-phenyl)-methanone
Quantity
43 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[Br:4][C:5]1[CH:10]=[C:9](F)[CH:8]=[CH:7][C:6]=1[C:12]([C:14]1[CH:19]=[CH:18][C:17]([CH2:20][CH3:21])=[CH:16][CH:15]=1)=[O:13].O>CN(C=O)C>[Br:4][C:5]1[CH:10]=[C:9]([O:2][CH3:1])[CH:8]=[CH:7][C:6]=1[C:12]([C:14]1[CH:19]=[CH:18][C:17]([CH2:20][CH3:21])=[CH:16][CH:15]=1)=[O:13] |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
10.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
(2-bromo-4-fluoro-phenyl)-(4-ethyl-phenyl)-methanone
Quantity
43 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)C(=O)C1=CC=C(C=C1)CC
Step Two
Name
sodium methoxide
Quantity
5.5 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After another 3 h of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried (sodium sulphate)
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 20:1->9:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC1=C(C=CC(=C1)OC)C(=O)C1=CC=C(C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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